Ponatinib

Overview

Description

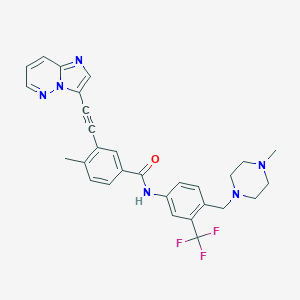

Ponatinib is a benzamide obtained by the formal condensation of the carboxy group of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid with the anilino group of 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline. It is a multi-target tyrosine kinase inhibitor that targets ABL, SRC, FGFR, and others and was designed to overcome the resistance of BCR-ABL mutation to imatinib, in particular the gatekeeper mutation ABL(T315I). It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is a N-methylpiperazine, a member of benzamides, an acetylenic compound, an imidazopyridazine and a member of (trifluoromethyl)benzenes. It is a conjugate base of a this compound(1+).

This compound is a novel Bcr-Abl tyrosine kinase inhibitor that is especially effective against the T315I mutation for the treatment of chronic myeloid leukemia. FDA approved on December 14, 2012.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor.

This compound is a tyrosine kinase receptor inhibitor that is used in the therapy of refractory chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. This compound is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.

This compound is an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. This compound inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by this compound may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.

See also: this compound Hydrochloride (has salt form).

Mechanism of Action

Target of Action

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome . The Bcr-Abl tyrosine kinase protein is constitutively active and promotes the progression of chronic myeloid leukemia (CML) .

Mode of Action

This compound interacts with its primary target, the Bcr-Abl tyrosine kinase protein, by inhibiting its tyrosine kinase activity . This inhibition is especially effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Biochemical Pathways

The Bcr-Abl tyrosine kinase protein, which is the primary target of this compound, is involved in several signaling pathways that regulate cell growth and survival. By inhibiting this protein, this compound disrupts these pathways, leading to the inhibition of the progression of CML .

Pharmacokinetics

This compound is readily absorbed following oral administration, with peak concentrations observed within 6 hours . It exhibits approximately dose-proportional increases in exposure over the dose range of 2 to 60 mg . This compound is metabolized through multiple pathways, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C8, CYP2D6, and CYP3A5, as well as by esterases and/or amidases . Following administration of a single oral dose of radiolabeled this compound, approximately 87% of the radioactive dose was recovered in the feces and approximately 5% in the urine .

Result of Action

The inhibition of the Bcr-Abl tyrosine kinase protein by this compound results in the disruption of several signaling pathways that regulate cell growth and survival. This leads to the inhibition of the progression of CML .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, coadministration of strong CYP3A4 inhibitors like ketoconazole increased this compound’s maximum concentration and area under the concentration-time curve by 47% and 78%, respectively . Conversely, coadministration of rifampin, a strong CYP3A inducer, reduced this compound’s maximum concentration and area under the concentration-time curve by 42% and 62%, respectively . These interactions highlight the importance of considering the patient’s environment, including their concurrent medications, when prescribing this compound.

Biochemical Analysis

Biochemical Properties

Ponatinib’s primary cellular target is the Bcr-Abl tyrosine kinase protein . This protein is constitutively active and promotes the progression of CML . This compound is unique in its ability to inhibit the tyrosine kinase activity of Abl and T315I mutant kinases . The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Cellular Effects

This compound has been shown to rapidly inhibit prosurvival signaling pathways, induce structural cardiac toxicity, disrupt cardiac cell beating, and affect endothelial cell growth and vasomotor function . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of the Bcr-Abl tyrosine kinase protein . By inhibiting this protein, this compound disrupts the progression of CML . It is especially effective against the T315I mutation, which is resistant to other Bcr-Abl inhibitors .

Temporal Effects in Laboratory Settings

In a retrospective study, it was observed that a lower this compound starting dose, more frequent dose reduction, and increased cardio-oncology referral all contributed to a decrease in cardiovascular adverse events over time . The response rate and 5-year overall survival were higher than those observed in the this compound Ph+ALL and CML Evaluation (PACE) trial .

Dosage Effects in Animal Models

In animal models, this compound has shown to suppress tumor growth effectively . The effects of this compound can vary with different dosages. For instance, this compound decreased plasma cholesterol and atherosclerotic lesion area in a dose-dependent fashion .

Metabolic Pathways

This compound undergoes phase I and phase II metabolism . CYP3A4, and to a lesser extent CYP2C8, CYP2D6, and CYP3A5, are involved in the phase I metabolism of this compound in vitro . This compound is also metabolized by esterases and/or amidases .

Transport and Distribution

This compound is transported passively, as no role of transporters has been found in its case . It was readily absorbed in humans, metabolized through multiple pathways, and was eliminated mostly in feces .

Subcellular Localization

Altered localization of Lyn, a tyrosine kinase that this compound inhibits, can contribute to its involvement in oncogenesis .

Biological Activity

Ponatinib is a multi-targeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its unique mechanism of action and biological activity make it a significant therapeutic option, particularly for patients with resistant forms of these malignancies. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and associated clinical findings.

This compound targets the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML and Ph+ ALL. It has been shown to inhibit both wild-type and mutant forms of BCR-ABL, including the T315I mutation, which is known for conferring resistance to other TKIs like imatinib and dasatinib. The inhibitory potency of this compound against BCR-ABL is characterized by IC50 values ranging from 0.37 to 2 nM .

In addition to BCR-ABL, this compound also inhibits several other kinases, including FLT3, c-KIT, PDGFR, and VEGFR, which contributes to its classification as a multi-TKI. This broad-spectrum activity is crucial in treating various malignancies that exhibit multiple signaling pathway dependencies .

Endothelial Cell Response

Recent studies have shown that this compound induces an inflammatory response in endothelial cells (ECs). In cultured human aortic endothelial cells (HAECs), this compound treatment led to increased phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), promoting inflammatory gene expression and apoptosis . The drug also inhibited angiogenesis by disrupting the transcriptional activity of extracellular signal-regulated kinase 5 (ERK5), which is vital for maintaining vascular homeostasis .

Clinical Efficacy

This compound has demonstrated superior efficacy in clinical trials compared to imatinib. In a phase 3 trial involving newly diagnosed Ph+ ALL patients, this compound resulted in a higher rate of minimal residual disease (MRD)-negative complete remission at the end of induction therapy compared to imatinib . The median progression-free survival was significantly longer in patients treated with this compound (20 months) versus those receiving imatinib (7.9 months) .

| Parameter | This compound | Imatinib |

|---|---|---|

| MRD-negative complete remission | Higher rate | Lower rate |

| Median progression-free survival | 20.0 months | 7.9 months |

| Event-free survival | Not estimable | 29.0 months |

Case Studies

- Patient with T315I Mutation : A notable case involved a patient with Ph+ ALL who initially responded well to this compound but later developed resistance due to compound mutations including E255V/T315I. This highlights the need for continuous monitoring and potential combination therapies to overcome resistance .

- Long-term Outcomes : In patients with chronic-phase CML treated with this compound, a five-year overall survival rate was reported at 73%, indicating durable responses despite prior treatment resistance .

Safety Profile

While this compound is effective, it is associated with significant adverse effects, particularly arterial occlusive events (AOEs), which occurred in approximately 31% of patients in clinical trials . Other common side effects include thrombocytopenia and anemia, necessitating careful patient selection and monitoring during treatment.

Properties

IUPAC Name |

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXJVRSECIGDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241426 | |

| Record name | Ponatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ponatinib is a multi-target kinase inhibitor. Its primary cellular target is the Bcr-Abl tyrosine kinase protein which is constitutively active and promotes the progression of CML. This protein arises from the fused Bcr and Abl gene- what is commonly known as the Philadelphia chromosome. Ponatinib is unique in that it is especially useful in the treatment of resistant CML because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases. The T315I mutation confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase. Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. A decrease in tumour size expressing native or T315I mutant BCR-ABL have been observed in rats., Ponatinib is a kinase inhibitor. Ponatinib inhibited the in vitro tyrosine kinase activity of ABL and T315I mutant ABL with IC50 concentrations of 0.4 and 2.0 nM, respectively. Ponatinib inhibited the in vitro activity of additional kinases with IC50 concentrations between 0.1 and 20 nM, including members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3. Ponatinib inhibited the in vitro viability of cells expressing native or mutant BCR-ABL, including T315I. In mice, treatment with ponatinib reduced the size of tumors expressing native or T315I mutant BCR-ABL when compared to controls., Gain-of-function mutations of membrane receptor tyrosine kinase KIT especially gate-keeper D816V point mutation in KIT render kinase auto-activation, disease progression, and poor prognosis. D816V KIT is found in -80% of the patients of systemic mastocytosis (SM), and is resistant to the first and the second generations of tyrosine kinase inhibitors (TKIs). The purpose of this investigation was aimed at exploring whether ponatinib (AP24534), a novel effective TKI against T315I Bcr-Abl was active against D816V KIT. /The researchers/ discovered that ponatinib abrogated the phosphorylation of KIT harboring either V560G (sensitive to imatinib) or D816V mutation (resistant to imatinib) and the downstream signaling transduction. Ponatinib inhibited the growth of D816V KIT expressing cells in culture and nude mouse xenografted tumor. Ponatinib triggered apoptosis by inducing the release of cytochrome c and AIF, downregulation of Mcl-1. Furthermore, ponatinib abrogated the phosphorylation of beta-catenin at site Y654, suppressed the translocation of beta-catenin, inhibited the transcription and DNA binding of TCF and the expression of its targets (e.g. Axin2, c-Myc, and cyclin D1). Moreover, ponatinib was highly active against xenografted D816V KIT tumors in nude mice and significantly prolonged the survival of mice with aggressive SM or mast cell leukemia by impeding the expansion and infiltration of mast cells with imatinib-resistant D814Y KIT. ..., The BCR-ABL inhibitor imatinib has revolutionized the treatment of chronic myeloid leukemia. However, drug resistance caused by kinase domain mutations has necessitated the development of new mutation-resistant inhibitors, most recently against the T315I gatekeeper residue mutation. Ponatinib (AP24534) inhibits both native and mutant BCR-ABL, including T315I, acting as a pan-BCR-ABL inhibitor. Here, we undertook a combined crystallographic and structure-activity relationship analysis on ponatinib to understand this unique profile. While the ethynyl linker is a key inhibitor functionality that interacts with the gatekeeper, virtually all other components of ponatinib play an essential role in its T315I inhibitory activity. The extensive network of optimized molecular contacts found in the DFG-out binding mode leads to high potency and renders binding less susceptible to disruption by single point mutations. The inhibitory mechanism exemplified by ponatinib may have broad relevance to designing inhibitors against other kinases with mutated gatekeeper residues., Ponatinib is a novel tyrosine kinase inhibitor with potent activity against BCR-ABL with mutations, including T315I, and also against fms-like tyrosine kinase 3. We tested interactions between ponatinib at pharmacologically relevant concentrations of 50 to 200 nmol/L and the MDR-associated ATP-binding cassette (ABC) proteins ABCB1, ABCC1, and ABCG2. Ponatinib enhanced uptake of substrates of ABCG2 and ABCB1, but not ABCC1, in cells overexpressing these proteins, with a greater effect on ABCG2 than on ABCB1. Ponatinib potently inhibited [(125)I]-IAAP binding to ABCG2 and ABCB1, indicating binding to their drug substrate sites, with IC(50) values of 0.04 and 0.63 umol/L, respectively. Ponatinib stimulated ABCG2 ATPase activity in a concentration-dependent manner and stimulated ABCB1 ATPase activity at low concentrations, consistent with it being a substrate of both proteins at pharmacologically relevant concentrations. The ponatinib IC(50) values of BCR-ABL-expressing K562 cells transfected with ABCB1 and ABCG2 were approximately the same as and 2-fold higher than that of K562, respectively, consistent with ponatinib being a substrate of both proteins, but inhibiting its own transport, and resistance was also attenuated to a small degree by ponatinib-induced downregulation of ABCB1 and ABCG2 cell-surface expression on resistant K562 cells. Ponatinib at pharmacologically relevant concentrations produced synergistic cytotoxicity with ABCB1 and ABCG2 substrate chemotherapy drugs and enhanced apoptosis induced by these drugs, including daunorubicin, mitoxantrone, topotecan, and flavopiridol, in cells overexpressing these transport proteins. Combinations of ponatinib and chemotherapy drugs warrant further testing. | |

| Record name | Ponatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ponatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

943319-70-8 | |

| Record name | Ponatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943319-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ponatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ponatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4340891KFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ponatinib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ponatinib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ponatinib and how does it exert its anti-leukemic effects?

A: this compound primarily targets the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase found in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [, , , , , ] this compound binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity and blocking downstream signaling pathways essential for leukemia cell proliferation and survival. [, ]

Q2: Does this compound inhibit other kinases besides BCR-ABL1?

A: Yes, this compound exhibits a multi-kinase inhibitory profile, targeting a range of other tyrosine kinases, including KIT, RET, FLT3, FGFRs (Fibroblast growth factor receptors), PDGFRs (Platelet-derived growth factor receptors), and members of the SRC family. [, , , , , , , ] This broader activity contributes to its efficacy against different types of cancer cells.

Q3: How does this compound overcome resistance to other BCR-ABL1 inhibitors?

A: this compound maintains potent activity against most BCR-ABL1 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the T315I gatekeeper mutation. [, , , , , , ] This is attributed to its unique binding conformation within the ATP-binding pocket of BCR-ABL1, allowing it to maintain efficacy even in the presence of mutations that alter the binding of other TKIs. [, , ]

Q4: Does this compound affect the microenvironment of leukemic cells?

A: Research suggests that this compound can disrupt interactions between leukemic cells and their microenvironment. For example, this compound can inhibit the protective effects of fibroblast growth factor 2 (FGF2), a cytokine produced by bone marrow stromal cells, which can contribute to TKI resistance in CML cells. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research does not explicitly state the molecular formula and weight of this compound.

Q6: Are there any spectroscopic data available for this compound?

A6: The research provided focuses on the biological activity and clinical applications of this compound, without detailing its spectroscopic characterization.

Q7: In which clinical settings has this compound demonstrated efficacy?

A: this compound has shown efficacy in treating patients with CML and Ph+ ALL, particularly those who are resistant or intolerant to prior TKIs. [, , , , , , ] It has proven effective in chronic, accelerated, and blast phases of CML, as well as in patients with the T315I mutation. [, , , ]

Q8: Has this compound shown efficacy against other types of cancer?

A: Preclinical studies have indicated that this compound possesses antitumor activity against various cancers, including gastrointestinal stromal tumors (GIST), medullary thyroid cancer (MTC), non-small cell lung cancer (NSCLC), and small cell carcinoma of the ovary hypercalcemic type (SCCOHT). [, , , ] This broader activity is likely due to its multi-kinase inhibitory profile.

Q9: How does this compound compare to other TKIs in terms of efficacy in different lines of therapy?

A: Research suggests that this compound's efficacy is higher when used as a second- or third-line therapy compared to later lines of therapy for resistant CML. [] This highlights the importance of utilizing this compound earlier in the treatment course for patients who have failed prior TKIs.

Q10: What are the known mechanisms of resistance to this compound?

A: While this compound overcomes many BCR-ABL1 mutations, resistance can still develop, primarily through the acquisition of compound mutations that further alter the BCR-ABL1 kinase domain. [, , , ] Additionally, non-mutational mechanisms, such as activation of alternative signaling pathways or interactions with the bone marrow microenvironment, can contribute to resistance. [, , ]

Q11: How prevalent are compound mutations in patients treated with this compound?

A: Research indicates that compound mutations are more prevalent in patients with blast-phase CML (BP-CML) or Ph+ ALL treated with this compound compared to those with chronic-phase CML (CP-CML). [] This suggests a greater likelihood of relapse with acquired mutations in these more advanced disease stages.

Q12: Can prior TKI therapy influence the development of resistance to this compound?

A: Mathematical modeling based on research suggests that pre-existing BCR-ABL1 mutations, often as compound mutations, selected for by prior TKI therapy, can contribute to the development of this compound resistance. [] This underscores the importance of careful selection and sequencing of TKIs in CML and Ph+ ALL treatment.

Q13: Can resistance to this compound be overcome?

A: Research is ongoing to identify strategies to overcome this compound resistance. One approach is to combine this compound with other agents that target alternative signaling pathways or mechanisms of resistance. [, , , ]

Q14: What are the main safety concerns associated with this compound?

A: While this compound has shown significant efficacy, it is associated with an increased risk of vascular adverse events, including arterial occlusive events (AOEs) such as myocardial infarction, stroke, and peripheral artery disease. [, , ]

Q15: What factors contribute to the vascular toxicity of this compound?

A: The exact mechanisms underlying this compound-associated vascular toxicity are still under investigation. Research has shown that this compound can activate inflammatory responses in endothelial cells, disrupt angiogenesis, and alter the expression of coagulation factors. [, , , ]

Q16: Are there any strategies to mitigate the vascular toxicity of this compound?

A: Current recommendations for managing vascular toxicity include careful assessment of cardiovascular risk factors before initiating treatment, dose adjustments based on response and tolerability, and close monitoring for signs and symptoms of vascular events. [, , ]

Q17: How does this compound interact with drug transporters?

A: this compound has been shown to interact with ATP-binding cassette (ABC) transporter proteins, specifically ABCB1 and ABCG2. [] It can enhance the uptake of substrates for these transporters and also act as a substrate itself, potentially affecting its own transport and that of other drugs.

Q18: Does this compound affect drug-metabolizing enzymes?

A: Research suggests that this compound is partially metabolized by the cytochrome P450 enzyme CYP3A4. [] Therefore, co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can increase this compound exposure and may require dose adjustments.

Q19: What analytical methods are used to characterize and quantify this compound?

A19: The research provided focuses on the biological and clinical applications of this compound, without detailing the specific analytical methods used for its characterization and quantification.

Q20: What are the key historical milestones in the development of this compound?

A: this compound was rationally designed to overcome the T315I gatekeeper mutation in BCR-ABL1, which confers resistance to prior generations of TKIs. [, ] Its approval in 2012 represented a significant advance in the treatment of resistant CML and Ph+ ALL.

Q21: What are the ongoing research directions for this compound?

A: Current research focuses on optimizing this compound dosing strategies to maximize efficacy while minimizing toxicity, understanding the mechanisms underlying its vascular side effects, and developing combination therapies to overcome resistance. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.